Cas no 1022158-37-7 ((3h-imidazo4,5-bpyridin-6-yl)methanol)

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol is a heterocyclic compound featuring an imidazopyridine core with a hydroxymethyl functional group at the 6-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its fused bicyclic system enhances binding affinity in medicinal chemistry, particularly for kinase inhibitors and receptor modulators. The hydroxymethyl group offers a reactive site for further derivatization, enabling the introduction of diverse pharmacophores. The compound exhibits favorable solubility and stability under standard conditions, facilitating its use in multi-step synthetic routes. Its well-defined reactivity profile makes it a valuable building block for drug discovery and development programs.
(3h-imidazo4,5-bpyridin-6-yl)methanol structure
1022158-37-7 structure
Product Name:(3h-imidazo4,5-bpyridin-6-yl)methanol
CAS No:1022158-37-7
MF:C7H7N3O
MW:149.149980783463
MDL:MFCD13183299
CID:1015796
PubChem ID:55300438
Update Time:2025-05-24

(3h-imidazo4,5-bpyridin-6-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3H-Imidazo[4,5-b]pyridin-6-yl)methanol
    • 1H-Imidazo[4,5-b]pyridin-6-ylmethanol
    • 3H-IMIDAZO[4,5-B]PYRIDIN-6-YLMETHANOL
    • (1H-imidazo[4,5-b]pyridin-6-yl)methanol
    • 3H-Imidazo[4,5-b]pyridine-6-methanol
    • AK109606
    • KB-32073
    • SureCN4235012
    • DB-348232
    • F18729
    • SCHEMBL4235012
    • 3H-Imidazo[4,5-b]pyridin-6-methanol
    • DTXSID30717679
    • J-512589
    • CS-0335646
    • 1022158-37-7
    • AKOS006380451
    • (3h-imidazo4,5-bpyridin-6-yl)methanol
    • MDL: MFCD13183299
    • Inchi: 1S/C7H7N3O/c11-3-5-1-6-7(8-2-5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10)
    • InChI Key: NENVDBFDYHORDZ-UHFFFAOYSA-N
    • SMILES: OCC1=CN=C2C(=C1)NC=N2

Computed Properties

  • Exact Mass: 149.058911855g/mol
  • Monoisotopic Mass: 149.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 61.8Ų

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(3h-imidazo4,5-bpyridin-6-yl)methanol Suppliers

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Additional information on (3h-imidazo4,5-bpyridin-6-yl)methanol

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol (CAS No. 1022158-37-7): A Comprehensive Overview

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol (CAS No. 1022158-37-7) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol consists of a central imidazopyridine core with a methanol group attached to the 6-position. This specific arrangement of functional groups imparts distinct chemical and biological characteristics to the molecule, making it a valuable candidate for various drug discovery and development programs.

Recent studies have highlighted the potential of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol in modulating key signaling pathways involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell signaling and proliferation. By targeting these kinases, (3H-Imidazo[4,5-b]pyridin-6-yl)methanol may offer new therapeutic strategies for treating conditions such as cancer and inflammatory disorders.

In addition to its kinase inhibition properties, (3H-Imidazo[4,5-b]pyridin-6-yl)methanol has also been investigated for its potential as an adenosine receptor modulator. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and are involved in various physiological processes, including pain modulation, sleep regulation, and immune responses. Studies have shown that (3H-Imidazo[4,5-b]pyridin-6-yl)methanol can selectively bind to specific adenosine receptor subtypes, suggesting its potential use in developing novel treatments for neurological and cardiovascular diseases.

The synthesis of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol has been optimized through various synthetic routes to improve yield and purity. One common approach involves the condensation of 2-amino-pyridine with a suitable aldehyde or ketone followed by cyclization and reduction steps. These synthetic methods have been extensively studied and refined to ensure scalability and reproducibility in both laboratory and industrial settings.

Clinical trials involving (3H-Imidazo[4,5-b]pyridin-6-yl)methanol are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes with regard to pharmacokinetics and tolerability. These findings provide a strong foundation for advancing the compound into later stages of clinical development.

Beyond its therapeutic applications, (3H-Imidazo[4,5-b]pyridin-6-yl)methanol has also been explored as a tool compound in basic research. Its ability to selectively modulate specific biological targets makes it an invaluable reagent for investigating cellular mechanisms and validating drug targets. Researchers at leading academic institutions and pharmaceutical companies are actively utilizing this compound to gain deeper insights into disease biology and develop innovative therapeutic strategies.

In conclusion, (3H-Imidazo[4,5-b]pyridin-6-yl)methanol (CAS No. 1022158-37-7) represents a promising molecule with a wide range of potential applications in both research and clinical settings. Its unique chemical structure and biological activities position it as a valuable asset in the ongoing efforts to advance medical science and improve patient outcomes.

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(CAS:1022158-37-7)(3h-imidazo4,5-bpyridin-6-yl)methanol
A896846
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1246.0/493.0/248.0
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